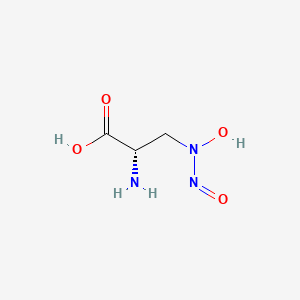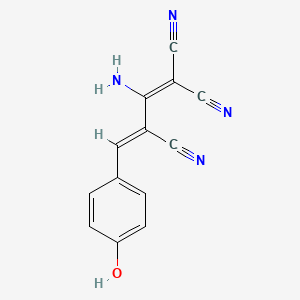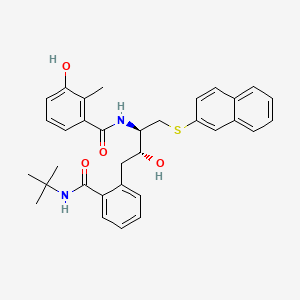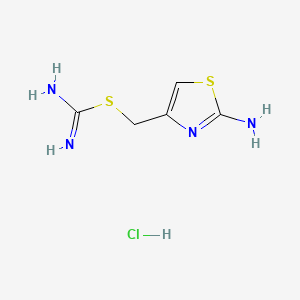
L-阿拉诺辛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
链霉菌属阿拉诺新种。 它具有抗代谢和潜在的抗肿瘤活性,使其成为癌症研究中的一个关注点 .
科学研究应用
L-阿拉诺新有几个科学研究应用,包括:
癌症研究: L-阿拉诺新被研究用于其抑制肿瘤生长的潜力,特别是在缺乏甲硫基腺苷磷酸化酶 (MTAP) 的癌症中。
生物化学: 它用于研究嘌呤代谢以及腺苷琥珀酸合成酶在细胞过程中的作用.
作用机制
L-阿拉诺新通过抑制腺苷琥珀酸合成酶发挥作用,腺苷琥珀酸合成酶是一种参与将肌苷单磷酸转化为腺苷琥珀酸的酶,腺苷琥珀酸是嘌呤代谢中的中间体。这种抑制破坏了从头嘌呤生物合成,这对于快速分裂细胞中的 DNA 和 RNA 合成至关重要。 这种破坏因甲硫基腺苷磷酸化酶缺乏而增强,使得L-阿拉诺新对 MTAP 缺陷肿瘤特别有效 .
生化分析
Biochemical Properties
L-Alanosine exerts its cytotoxicity through the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis by L-Alanosine is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .
Cellular Effects
L-Alanosine has been found to have a wide range of bioactivities, including cytotoxicity to metal chelation . It has been studied for its antibiotic, antiviral, and antitumor activities
Molecular Mechanism
The molecular mechanism of L-Alanosine involves the inhibition of adenylosuccinate synthetase, disrupting de novo purine biosynthesis . This action is potentiated by a deficiency in methylthioadenosine phosphorylase (MTAP), an enzyme involved in purine metabolism .
Metabolic Pathways
L-Alanosine is involved in the metabolic pathway of purine metabolism. It inhibits adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate . This action disrupts de novo purine biosynthesis, a crucial metabolic pathway in cells .
准备方法
L-阿拉诺新通常通过使用链霉菌属阿拉诺新种进行微生物发酵合成。发酵过程包括在合适的培养基中培养细菌,然后提取和纯化化合物。 工业生产方法可能涉及优化发酵条件以提高产量和纯度 .
化学反应分析
L-阿拉诺新经历了几种类型的化学反应,包括:
氧化: L-阿拉诺新可以被氧化形成各种衍生物。
还原: 还原反应可以改变L-阿拉诺新中的亚硝基基团。
取代: 取代反应可以在氨基或羧基上发生。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。 这些反应形成的主要产物包括修饰的氨基酸和其他衍生物 .
相似化合物的比较
L-阿拉诺新类似于其他抗代谢物,如甲氨蝶呤和 5-氟尿嘧啶,它们也破坏核苷酸合成。L-阿拉诺新在其对腺苷琥珀酸合成酶的特异性抑制及其对 MTAP 缺陷肿瘤的有效性方面是独一无二的。其他类似化合物包括:
甲氨蝶呤: 抑制二氢叶酸还原酶,影响胸腺嘧啶核苷酸和嘌呤合成。
5-氟尿嘧啶: 抑制胸腺嘧啶合成酶,影响嘧啶合成。
氮芥: 抑制谷氨酰胺酰胺转移酶,影响嘌呤合成.
L-阿拉诺新对 MTAP 缺陷肿瘤的特异性和其独特的机制使其成为癌症研究和治疗中的宝贵化合物。
属性
Key on ui mechanism of action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. |
|---|---|
CAS 编号 |
5854-93-3 |
分子式 |
C3H7N3O4 |
分子量 |
149.11 g/mol |
IUPAC 名称 |
[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI 键 |
ZGNLFUXWZJGETL-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
手性 SMILES |
C([C@@H](C(=O)O)N)[N+](=NO)[O-] |
规范 SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Alanosine?
A1: L-Alanosine is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]
Q2: How does L-Alanosine’s inhibition of adenylosuccinate synthetase affect tumor cells?
A2: L-Alanosine inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]
Q3: Is the depletion of adenine nucleotides the sole mechanism of L-Alanosine's anticancer activity?
A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in L-Alanosine's toxicity, particularly its effect on DNA synthesis. [, ]
Q4: Does L-Alanosine affect other cellular processes besides purine synthesis?
A4: Yes, L-Alanosine has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, L-Alanosine administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []
Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in L-Alanosine's mechanism of action?
A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to L-Alanosine because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of L-Alanosine as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]
Q6: What is the molecular formula and weight of L-Alanosine?
A6: L-Alanosine has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]
Q7: Is there spectroscopic data available for L-Alanosine?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that L-Alanosine contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.
Q8: Does the time of day affect L-Alanosine's toxicity?
A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for L-Alanosine. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []
Q9: What types of cancer cells have shown sensitivity to L-Alanosine in vitro?
A11: L-Alanosine has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []
Q10: Has L-Alanosine shown efficacy in in vivo models?
A12: Yes, L-Alanosine demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of L-Alanosine when combined with radiation therapy in a murine fibrosarcoma model. []
Q11: What are the main toxicities associated with L-Alanosine?
A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] L-Alanosine can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []
Q12: What are some of the historical milestones in L-Alanosine research?
A16: Key milestones include:* Discovery and early characterization: L-Alanosine was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established L-Alanosine's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of L-Alanosine's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of L-Alanosine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)




